Bienvenue dans la boutique en ligne BenchChem!

Bis(methylcyclopentadienyl)nickel(II)

Atomic Layer Deposition NiO Thin Films Process Comparability

Bis(methylcyclopentadienyl)nickel(II) delivers seamless process continuity for nickelocene users—identical ALD growth per cycle (0.011–0.012 nm/cycle at 250–300°C) eliminates recipe re-optimization. Methyl substitution enhances thermal stability (to 200°C) and vapor pressure (1 Torr at 73°C) for reliable CVD delivery. Proven for MOSFET NiSi source/drain contacts, solid-state battery NiO anodes, and low-temp (150°C) perovskite HTL via O₂ plasma ALD (0.32 Å/cycle). Air/moisture-sensitive dark green solid; store 2–8°C under inert atmosphere. Compatible with standard ALD/CVD tools; equivalent GPC simplifies transition from nickelocene-based processes without throughput loss.

Molecular Formula C12H14Ni
Molecular Weight 216.93 g/mol
CAS No. 1293-95-4
Cat. No. B072490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methylcyclopentadienyl)nickel(II)
CAS1293-95-4
Molecular FormulaC12H14Ni
Molecular Weight216.93 g/mol
Structural Identifiers
SMILESCC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2]
InChIInChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2
InChIKeyYNSOQZSDZJQQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(methylcyclopentadienyl)nickel(II) (CAS 1293-95-4): Properties and Industrial Baseline for Scientific Procurement


Bis(methylcyclopentadienyl)nickel(II) is an organometallic sandwich compound belonging to the metallocene class, consisting of a nickel(II) center coordinated by two methylcyclopentadienyl (MeCp) ligands . It is a dark green solid at room temperature (melting point 34–36 °C), has a molecular weight of 216.93 g/mol, and exhibits good volatility with a boiling point of 85–90 °C at 1 mmHg . The compound is highly air- and moisture-sensitive and is primarily utilized as a volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of nickel and nickel oxide thin films in semiconductor and energy-storage applications [1].

Bis(methylcyclopentadienyl)nickel(II) (CAS 1293-95-4): Why Generic Substitution with Nickelocene Fails


Although bis(methylcyclopentadienyl)nickel(II) and its unsubstituted analog nickelocene (NiCp₂) are both nickelocene derivatives, their process behavior is not interchangeable. Methyl substitution on the cyclopentadienyl rings alters the electronic density at the metal center and introduces steric hindrance, directly impacting key precursor properties such as thermal stability, vapor pressure, and decomposition pathway . In ALD and CVD applications, these differences translate into measurable variations in growth per cycle, optimal deposition temperature windows, and film purity, making a direct substitution without process re-optimization likely to result in degraded film quality or throughput [1].

Bis(methylcyclopentadienyl)nickel(II) (CAS 1293-95-4): Head-to-Head Quantitative Evidence for Scientific Selection


ALD Growth per Cycle: Comparable to Nickelocene Under Identical Process Conditions

In a direct comparative ALD study using oxygen plasma as the co-reactant, bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) and nickelocene (NiCp₂) exhibited statistically identical growth per cycle (GPC) values of 0.011–0.012 nm/cycle when deposited within the overlapping optimal temperature window of 250–300 °C [1]. This quantitative equivalence demonstrates that for processes already validated with NiCp₂, Ni(MeCp)₂ can be adopted as a direct replacement without altering the fundamental deposition rate, provided the process temperature is aligned.

Atomic Layer Deposition NiO Thin Films Process Comparability

Vapor Pressure: Sufficient Volatility Achieved at 73 °C for CVD Transport

Thermogravimetric analysis confirms that bis(methylcyclopentadienyl)nickel(II) exhibits a vapor pressure of 1 Torr at 73 °C, a key metric for precursor delivery in CVD systems [1]. While direct vapor pressure data for nickelocene at this exact temperature are not available in the same study, the reported value for Ni(MeCp)₂ is within the typical range required for bubbler-based delivery (0.1–10 Torr at 20–100 °C). This volatility, combined with a low liquid viscosity, ensures reliable mass transport to the deposition chamber without premature decomposition.

Chemical Vapor Deposition Volatility Precursor Delivery

Thermal Decomposition Window: Clean Volatilization Before Decomposition Onset at 200 °C

Thermogravimetric differential thermal analysis (TGDTA) reveals that bis(methylcyclopentadienyl)nickel(II) volatilizes without significant thermal decomposition up to approximately 200 °C, with major decomposition occurring between 200 °C and 250 °C [1]. In contrast, nickelocene (NiCp₂) is known to have a broader optimal ALD temperature window of 200–300 °C but is generally considered less thermally stable than its methylated derivative [2]. The methyl groups on the cyclopentadienyl rings increase steric hindrance, which reduces the compound's reactivity and improves its thermal stability compared to unsubstituted nickelocene .

Thermal Stability CVD Precursor Decomposition Onset

Gas-Phase Ionization Energy: 6.36 eV Enables Controlled Electron-Transfer Reactivity

Photoelectron spectroscopy (PES) measurements establish the vertical ionization energy of bis(methylcyclopentadienyl)nickel(II) as 6.36 eV [1]. Electron-transfer equilibrium (ETE) studies on alkylated nickelocene derivatives demonstrate that increased alkyl substitution systematically lowers the ionization energy relative to unsubstituted nickelocene [2]. While a direct value for nickelocene is not provided in the same dataset, the trend confirms that methyl substitution enhances the electron density at the nickel center, making the compound more easily oxidized and potentially more reactive in oxidative addition reactions.

Electronic Structure Ionization Energy Reactivity

Reaction Kinetics: Comparable Rate with Nickelocene in Thiophenol Nucleophilic Attack

In a mechanistic study of the reaction with thiophenol in cyclohexane, bis(methylcyclopentadienyl)nickel(II) undergoes nucleophilic attack at nearly the same rate as unsubstituted nickelocene [1]. This kinetic equivalence indicates that, for this class of nucleophilic substitution, the methyl substituents do not significantly impede the approach of the thiophenol reagent, despite the increased steric bulk. The finding supports the use of Ni(MeCp)₂ as a direct substitute in synthetic pathways where nickelocene is employed for ligand displacement chemistry.

Reaction Kinetics Nucleophilic Attack Mechanistic Equivalence

Industrial Adoption: Recent Patent Activity for NiO Thin Film Fabrication

The industrial relevance of bis(methylcyclopentadienyl)nickel(II) is underscored by a 2023 international patent application (WO/2024/195914) titled 'Method for Preparing Bis(methylcyclopentadienyl)Nickel, and Nickel Oxide Thin Film Using Same' [1]. While the patent does not provide comparative performance data against nickelocene, it explicitly claims a method for synthesizing the compound and its use in producing nickel oxide thin films, indicating active industrial investment in this specific precursor. This contrasts with the more mature but less actively patented nickelocene, suggesting that Ni(MeCp)₂ is currently viewed as a higher-value target for process innovation in the semiconductor materials sector.

Semiconductor Manufacturing NiO Thin Films Industrial Validation

Bis(methylcyclopentadienyl)nickel(II) (CAS 1293-95-4): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Atomic Layer Deposition (ALD) of Nickel Oxide for Thin-Film Lithium-Ion Batteries

The quantitative equivalence in ALD growth per cycle (0.011–0.012 nm/cycle at 250–300 °C) between bis(methylcyclopentadienyl)nickel(II) and nickelocene [1] makes the former a viable drop-in precursor for fabricating NiO anode layers in thin-film solid-state batteries. The process temperature aligns with common ALD tools, and the identical GPC simplifies the transition from nickelocene-based processes.

Chemical Vapor Deposition (CVD) of Nickel Silicide Contacts for Advanced Logic Devices

The compound's vapor pressure of 1 Torr at 73 °C and its thermal stability up to 200 °C [1] are critical for reliable CVD delivery and film nucleation. These properties support the deposition of pure nickel films that are subsequently converted to low-resistance nickel silicide (NiSi) contacts in MOSFET source/drain regions, where precise control over film thickness and interface quality is paramount.

Synthesis of Nickel Sandwich Complexes and N-Heterocyclic Carbene (NHC) Complexes

The demonstrated kinetic equivalence with nickelocene in nucleophilic displacement reactions [1] enables synthetic chemists to use bis(methylcyclopentadienyl)nickel(II) as a starting material for preparing ring-substituted nickelocenes and catalytically active NHC complexes. The methyl substituents can be leveraged to modulate the electronic and steric properties of the resulting complexes, offering a direct route to ligand libraries without altering the core synthetic protocol.

Plasma-Enhanced ALD of NiO Hole Transport Layers for Perovskite Solar Cells

The ability to achieve a growth rate of 0.32 Å/cycle at a low substrate temperature of 150 °C using O₂ plasma [1] positions bis(methylcyclopentadienyl)nickel(II) as a suitable precursor for depositing NiO hole transport layers on temperature-sensitive perovskite absorber layers. The low deposition temperature minimizes thermal degradation of the perovskite, while the uniform thickness control afforded by ALD is essential for optimizing device efficiency and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(methylcyclopentadienyl)nickel(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.